Isomeric Co-Crystal Formation: Quantitative Crystallographic Differentiation from Linear Diols and Pure Isomers
1,6-Cyclodecanediol demonstrates unique solid-state behavior not observed in linear diol analogs such as 1,10-decanediol. The cis- and trans-isomers of 1,6-cyclodecanediol form a well-defined 2:1 cis:trans molecular co-crystal with unit cell parameters a = 6.679(8) Å, b = 18.074(4) Å, c = 14.314(10) Å, β = 119.64(8)°, and V = 1502(3) ų [1]. In contrast, 1,10-decanediol—a linear C10 diol with identical molecular formula but acyclic structure—exhibits a reported relative density of 0.8504 at 25°C and 0.8838 at 20°C . The cyclic topology and isomer co-crystallization of 1,6-cyclodecanediol confer packing characteristics that are fundamentally absent in linear diols, with direct implications for crystallinity development in polyester synthesis [2].
| Evidence Dimension | Crystal packing and isomer co-crystallization behavior |
|---|---|
| Target Compound Data | 2:1 cis:trans co-crystal; V = 1502(3) ų (monoclinic, P2₁/c, Z = 6); density = 1.005 g/cm³; boiling point = 315.1°C at 760 mmHg |
| Comparator Or Baseline | 1,10-Decanediol (linear C10 diol): no isomer co-crystallization; density (25°C) = 0.8504 g/cm³; density (20°C) = 0.8838 g/cm³ |
| Quantified Difference | Density differential: 1,6-cyclodecanediol exhibits approximately 13.8% higher density than 1,10-decanediol (1.005 vs. 0.8838 g/cm³ at 20°C). Co-crystal volume = 1502(3) ų; linear analog lacks discrete co-crystal phase. |
| Conditions | Crystal structure determined by X-ray diffraction at room temperature; density values reported at 20–25°C at 760 mmHg [1][3] |
Why This Matters
This crystallographic differentiation matters for scientific selection because the isomer composition and resulting solid-state packing directly influence crystallization kinetics, melting behavior, and polymer morphology—parameters that linear diols such as 1,10-decanediol cannot replicate.
- [1] Ermer, O., Vincent, B. R., & Dunitz, J. D. (1989). Medium-Ring Compounds 30. cis-1,6-Cyclodecanediol: Molecular Compounds with the trans Isomer and with Itself. Israel Journal of Chemistry, 29(2-3), 137–142. View Source
- [2] Lane, S. L. (2003). Method for making a substantially pure mixture of cyclododecanediol isomers and uses thereof. U.S. Patent Application 20030069455. View Source
- [3] YYBYY Chemical Platform. (n.d.). trans-1,6-Cyclodecanediol: Physical Properties. CAS 32453-08-0. View Source
